1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is a compound that combines the structural features of indole and benzotriazole Indole is a significant heterocyclic system found in many natural products and drugs, while benzotriazole is known for its applications in corrosion inhibition and as a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole typically involves the reaction of indole derivatives with benzotriazole derivatives. One common method is the acylation of 1H-indole-3-carbaldehyde with benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or benzotriazole derivatives.
Scientific Research Applications
1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzotriazole moiety can enhance the compound’s stability and bioavailability. The combined effects of these moieties contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Benzotriazole: Known for its applications in corrosion inhibition and as a synthetic intermediate.
Indole-3-acetic acid: A plant hormone with applications in agriculture and plant biology.
Uniqueness: 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is unique due to its combined structural features of indole and benzotriazole, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLQVGQBBPIDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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